5'-Isopropyl-1,3'-bipyrrolidine dihydrochloride
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Overview
Description
5’-Isopropyl-1,3’-bipyrrolidine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of bipyrrolidine, a bicyclic structure consisting of two pyrrolidine rings. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Isopropyl-1,3’-bipyrrolidine dihydrochloride typically involves the reaction of isopropylamine with a bipyrrolidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of 5’-Isopropyl-1,3’-bipyrrolidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
5’-Isopropyl-1,3’-bipyrrolidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a wide range of substituted bipyrrolidine derivatives.
Scientific Research Applications
5’-Isopropyl-1,3’-bipyrrolidine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex chemical compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Isopropyl-1,3’-bipyrrolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3’-Bipyrrolidine dihydrochloride: A similar compound with a slightly different structure.
Isopropylamine derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
5’-Isopropyl-1,3’-bipyrrolidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bipyrrolidine core and isopropyl substituent make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-propan-2-yl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-9(2)11-7-10(8-12-11)13-5-3-4-6-13;;/h9-12H,3-8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQUGONWESQUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CN1)N2CCCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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